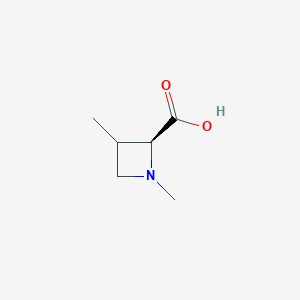

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-” is an azetidinecarboxylic acid that is azetidine substituted by a carboxy group at position 2 . It is a plant non-protein amino acid . It has a role as a plant metabolite and a teratogenic agent . It is an azetidinecarboxylic acid and an amino acid . It is a natural product found in Convallaria majalis, Clavulinopsis miyabeana, and other organisms .

Molecular Structure Analysis

The molecular formula of “2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-” is C6H11NO2 . The InChI code is 1S/C6H11NO2/c1-6(2)3-7-4(6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 .Physical And Chemical Properties Analysis

The physical form of “2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-” is solid . It has a molecular weight of 129.16 . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications

Efficient Synthesis

- Efficient Synthesis Route : A study by Futamura et al. (2005) developed an efficient route to (S)-azetidine-2-carboxylic acid with over 99.9% enantiomeric excess. This synthesis involved a five-step process with a total yield of 48%, using malonic ester intermediates and key steps like four-membered ring formation and Krapcho dealkoxycarbonylation (Futamura et al., 2005).

Chemical Reactions and Derivatives

- Chemical Reactivity and Derivatives : Vittorelli et al. (1974) demonstrated that 2-dimethylamino-3,3-dimethyl-1-azirine reacts with carboxylic acids to form N-acyl derivatives through a process of 1,2 addition, ring cleavage, and acyl group transfer (Vittorelli et al., 1974).

Food Chain Presence

- Presence in the Food Chain : Azetidine-2-carboxylic acid, a closely related compound, has been identified in sugar beets and table beets, with implications for its incorporation into proteins in place of proline. This finding by Rubenstein et al. (2009) suggests a potential link to disease pathogenesis in humans (Rubenstein et al., 2009).

Impact on Ion Transport

- Effect on Ion Transport : A study by Pitman et al. (1977) used azetidine 2-carboxylic acid as an analog of proline to investigate the relationship between protein synthesis and ion transport, revealing its potential to inhibit ion release to the xylem in barley roots (Pitman et al., 1977).

Structural and Synthetic Studies

- Synthesis of Chiral Derivatives : Barrett et al. (2002) reported on the synthesis of chiral bicyclic azetidine derivatives, highlighting the versatility of azetidinecarboxylic acid in creating complex molecular structures (Barrett et al., 2002).

Biomedical Implications

- Role in Disease and Teratogenesis : Another study by Rubenstein et al. (2006) emphasized the toxic and teratogenic nature of L-Azetidine-2-carboxylic acid, a similar compound, and its misincorporation into proteins in place of proline, affecting various biological molecules and potentially leading to malformations (Rubenstein et al., 2006).

Metabolic and Protein Studies

- Studying Proline Metabolism : Verbruggen et al. (1992) utilized azetidine-2-carboxylic acid in the study of proline metabolism and protein conformation in Arabidopsis thaliana and Escherichia coli, showcasing its application in biochemical research (Verbruggen et al., 1992).

Structural Analysis

- Molecular and Crystalline Structures : Research by Seijas et al. (2009) on the (S)-4-alkoxo-2-azetidinecarboxylic acids provided insights into the crystalline structures of these compounds, relevant for the development of carbapenem-type antibiotics (Seijas et al., 2009).

Peptide Chemistry Applications

- Synthesis of Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid analogs with various heteroatomic side chains, contributing to peptide chemistry and the study of peptide activity (Sajjadi & Lubell, 2008).

Safety and Hazards

properties

IUPAC Name |

(2S)-1,3-dimethylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJSJTVMZBUSRL-AKGZTFGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN([C@@H]1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)